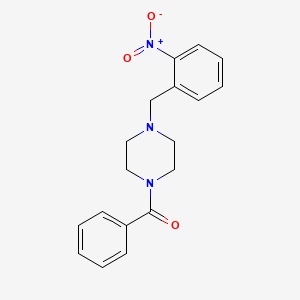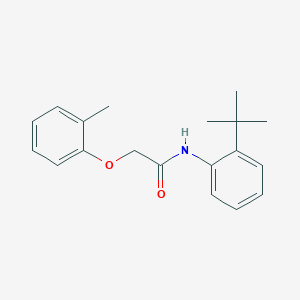![molecular formula C17H15ClN2O3 B5750973 2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as CMMP, and it is a member of the pyrazolone family of compounds. CMMP has been shown to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of CMMP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CMMP has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. CMMP has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes.
Biochemical and physiological effects:
CMMP has been shown to have a range of biochemical and physiological effects. Studies have shown that CMMP has anti-inflammatory and antioxidant properties, and it has been shown to inhibit the growth of cancer cells. CMMP has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CMMP in lab experiments is its potential therapeutic applications. CMMP has been shown to have anti-inflammatory and antioxidant properties, and it has potential applications in the treatment of various diseases. However, one limitation of using CMMP in lab experiments is its synthetic nature. Some researchers may prefer to use natural compounds in their experiments, and CMMP may not be suitable for certain types of research.
Future Directions
There are several future directions for research involving CMMP. One area of research could focus on the development of new synthesis methods for CMMP, which could lead to more efficient and cost-effective production. Another area of research could focus on the development of new therapeutic applications for CMMP, including its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of CMMP and its effects on various signaling pathways in cells.
Synthesis Methods
The synthesis of CMMP involves the reaction of 4-chlorophenol, 5-methoxyphenol, and 4-methyl-1H-pyrazol-3-amine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the final product. The synthesis of CMMP has been studied extensively, and several methods have been developed for its preparation.
Scientific Research Applications
CMMP has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on the compound's potential as a therapeutic agent. Studies have shown that CMMP has anti-inflammatory and antioxidant properties, and it has been shown to have potential applications in the treatment of diseases such as cancer, diabetes, and cardiovascular disease.
properties
IUPAC Name |
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-10-17(23-12-5-3-11(18)4-6-12)16(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFRBKQFTSNREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)


![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)


![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethylidene]nicotinohydrazide](/img/structure/B5750989.png)